2,4-Dimethylbenzoic anhydride is a chemical compound derived from 2,4-dimethylbenzoic acid, characterized by its unique structure and properties. The molecular formula for this compound is C₉H₈O₃, and it has a molecular weight of approximately 164.16 g/mol. This anhydride is typically represented as the cyclic dimer of the acid, resulting from the dehydration of two molecules of 2,4-dimethylbenzoic acid. It appears as a white to pale yellow solid and is soluble in organic solvents such as methanol and chloroform.
The reactivity of 2,4-dimethylbenzoic anhydride can be attributed to its anhydride functional group, which makes it susceptible to hydrolysis and nucleophilic attack. Key reactions include:
The synthesis of 2,4-dimethylbenzoic anhydride can be achieved through several methods:
2,4-Dimethylbenzoic anhydride finds various applications across different fields:
Several compounds share structural similarities with 2,4-dimethylbenzoic anhydride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple aromatic carboxylic acid |
| 3-Methylbenzoic Anhydride | C₉H₈O₃ | Methyl group at the meta position |
| 2-Methylbenzoic Anhydride | C₉H₈O₃ | Methyl group at the ortho position |
| 4-Methylbenzoic Anhydride | C₉H₈O₃ | Methyl group at the para position |
| Salicylic Anhydride | C₇H₆O₃ | Contains a hydroxyl group along with carboxylic |
Uniqueness: The presence of two methyl groups at the ortho positions distinguishes 2,4-dimethylbenzoic anhydride from other benzoic derivatives. This configuration can affect its physical properties and reactivity compared to its analogs.